molecular formula C22H22F3N3O3 B2704648 4-(4-Phenyloxane-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380177-00-2

4-(4-Phenyloxane-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2704648
CAS No.: 2380177-00-2
M. Wt: 433.431
InChI Key: KTPHPIMJEYXLBV-UHFFFAOYSA-N
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Description

4-(4-Phenyloxane-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a phenyloxane ring, a trifluoromethyl-substituted pyridine, and a piperazinone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenyloxane-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Phenyloxane Ring: This step involves the cyclization of a suitable precursor to form the phenyloxane ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions.

    Formation of the Piperazinone Moiety: This involves the cyclization of a suitable diamine precursor to form the piperazinone ring.

    Coupling Reactions: The final step involves coupling the phenyloxane ring with the trifluoromethyl-substituted pyridine and the piperazinone moiety under specific reaction conditions, such as the use of a coupling agent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenyloxane-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC.

    Bases: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(4-Phenyloxane-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-Phenyloxane-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Phenyloxane-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: Similar structure but lacks the piperazinone moiety.

    4-(4-Phenyloxane-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-2-one: Similar structure but contains a piperidinone ring instead of a piperazinone ring.

Uniqueness

4-(4-Phenyloxane-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is unique due to its combination of a phenyloxane ring, a trifluoromethyl-substituted pyridine, and a piperazinone moiety. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(4-phenyloxane-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3/c23-22(24,25)18-14-17(6-9-26-18)28-11-10-27(15-19(28)29)20(30)21(7-12-31-13-8-21)16-4-2-1-3-5-16/h1-6,9,14H,7-8,10-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPHPIMJEYXLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(C(=O)C3)C4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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